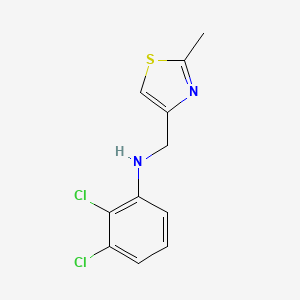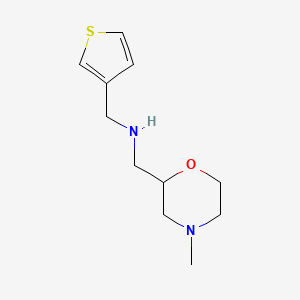![molecular formula C17H12O4 B14914204 2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B14914204.png)
2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid is an organic compound with a unique structure that combines a benzoic acid moiety with a phenylpropynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid typically involves the reaction of 1-phenylprop-2-yn-1-ol with phthalic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylpropynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond in the phenylpropynyl group can be reduced to form alkenes or alkanes.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of phenylpropynyl ketones or carboxylic acids.
Reduction: Formation of phenylpropene or phenylpropane derivatives.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Applications De Recherche Scientifique
2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropynyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The benzoic acid moiety can interact with cellular components, modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
- 2-{[(1-ethyl-1-methyl-2-propynyl)oxy]carbonyl}benzoic acid
Uniqueness
2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid is unique due to its combination of a benzoic acid moiety with a phenylpropynyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from similar compounds .
Propriétés
Formule moléculaire |
C17H12O4 |
|---|---|
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
2-(1-phenylprop-2-ynoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C17H12O4/c1-2-15(12-8-4-3-5-9-12)21-17(20)14-11-7-6-10-13(14)16(18)19/h1,3-11,15H,(H,18,19) |
Clé InChI |
SKZLSPRPOSFZKP-UHFFFAOYSA-N |
SMILES canonique |
C#CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Chlorophenyl)-2-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinylthio]acetamide](/img/structure/B14914135.png)




![5-Methyl-2-azabicyclo[4.1.0]heptane](/img/structure/B14914164.png)
![Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14914177.png)


![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B14914191.png)




